3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
説明
The compound 3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative featuring a piperidin-3-yl group substituted with a 3-methoxy-1-methylpyrazole-4-carbonyl moiety. Quinazolinones are heterocyclic scaffolds renowned for diverse biological activities, including kinase inhibition, antimicrobial effects, and applications in radiopharmaceuticals .
特性
IUPAC Name |
3-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22-11-15(17(21-22)27-2)18(25)23-9-5-6-13(10-23)24-12-20-16-8-4-3-7-14(16)19(24)26/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSVSOHTVVIIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a novel organic molecule that integrates multiple pharmacologically relevant structural motifs, including a quinazolinone core and a pyrazole moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
The molecular formula of the compound is CHNO, with a molecular weight of approximately 342.40 g/mol. The structure features:
- A quinazolinone core, known for its diverse biological activities.
- A pyrazole ring, which has been associated with anti-cancer and anti-inflammatory properties.
- A piperidine moiety that enhances the compound's pharmacological profile.
Anticancer Properties
Research indicates that compounds featuring the pyrazole structure exhibit significant anticancer activity. For instance:
- In vitro studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancer cells .
- The incorporation of the quinazolinone structure may enhance this activity by modulating key signaling pathways involved in tumor growth and proliferation.
The precise mechanism of action for 3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one remains to be fully elucidated. However, it is hypothesized to involve:
- Enzyme inhibition , particularly targeting kinases involved in cancer progression.
- Receptor modulation , influencing pathways such as apoptosis and cell cycle regulation.
Comparative Studies
To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methoxyquinazolinone | Quinazolinone core | Anticancer properties |
| Pyrazole analogs | Pyrazole moiety | Antiviral and anti-inflammatory effects |
| N-(4-Methylpiperazin-1-yl) derivatives | Piperazine structure | Neuroprotective effects |
These comparisons highlight the potential versatility of 3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one in drug development.
Case Studies
Recent studies have focused on synthesizing and evaluating similar compounds. For example:
- Synthesis of Curcumin Analogues : A study synthesized asymmetric MACs fused with 1H-pyrazoles, demonstrating significant anticancer activity against various cell lines .
- PARP Inhibitors : Quinoxaline-based derivatives were evaluated as PARP inhibitors, showcasing IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .
Safety and Toxicology
Due to the novelty of 3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, specific safety data is limited. General precautions should be observed when handling novel compounds in laboratory settings.
類似化合物との比較
Structural and Functional Group Analysis
The table below highlights structural differences and inferred biological implications compared to key analogs:
Key Observations:
Target vs. GHS-R1a Tracers ():
- The target compound lacks the fluorinated alkyl chain and aryl groups (e.g., 4-chlorophenyl) seen in GHS-R1a tracers, which are critical for receptor binding and imaging specificity. Its pyrazole-carbonyl-piperidine group may confer distinct solubility or pharmacokinetic properties.
- Idelalisib’s purine-based substituent enables potent PI3Kδ inhibition, while the target’s pyrazole-piperidine moiety may favor interactions with different kinase domains. The methoxy group in the target compound could enhance metabolic stability compared to Idelalisib’s labile purine linkage.
Target vs. Antimicrobial Quinazolinones (): Compounds like 41 (methylsulfonylphenyl) and pyrazolyl-oxopropyl derivatives exhibit antibacterial activity attributed to electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl). The target’s methoxy group, an electron donor, may reduce antibacterial potency but improve membrane permeability.
Pharmacokinetic and Physicochemical Properties
- Solubility: The methoxy group may enhance aqueous solubility compared to nonpolar substituents (e.g., trifluoromethyl in Compound 41).
- Metabolic Stability: The methyl group on the pyrazole ring (vs. hydrogen in ’s thioquinazolinones) could reduce oxidative metabolism.
- Binding Affinity: The pyrazole-carbonyl-piperidine chain may mimic natural ligands in kinase or receptor binding pockets, similar to purine in Idelalisib .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling quinazolin-4(3H)-one derivatives with functionalized pyrazole intermediates. Key steps include:
- Quinazolinone Core : Start with 2-hydrazinoquinazolin-4(3H)-one, reacting with acetylacetone under controlled conditions (e.g., ethanol, reflux) to avoid forming triazoloquinazolinone byproducts .
- Pyrazole-Piperidine Conjugation : Use nucleophilic acyl substitution to attach the 3-methoxy-1-methylpyrazole-4-carbonyl group to the piperidin-3-yl moiety. Optimize solvent polarity (e.g., DMF) and temperature (60–80°C) to enhance yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidine C-3 linkage and pyrazole carbonyl integration) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion matching C₂₀H₂₂N₄O₃) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What in vitro assays are suitable for preliminary biological activity evaluation?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR or VEGFR2 kinases) due to quinazolinone’s known kinase-targeting scaffolds .
- Antimicrobial Activity : Conduct microdilution assays (MIC determination) against Gram-positive/negative bacterial strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for anti-proliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-methoxy-1-methylpyrazole and piperidinyl moieties?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with (a) varying pyrazole substituents (e.g., 3-ethoxy, 3-fluoro) and (b) piperidine modifications (e.g., N-methylation, ring expansion to homopiperidine) .
- Biological Testing : Compare IC₅₀ values in kinase assays to identify critical functional groups. For example, methoxy groups may enhance hydrophobic binding, while piperidine N-substitution could affect solubility .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
Q. How can contradictions in synthetic yields or biological data across studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate reported procedures (e.g., ’s triazoloquinazolinone vs. pyrazolylquinazolinone outcomes) while controlling humidity and oxygen levels .
- Analytical Harmonization : Use standardized purity metrics (e.g., HPLC area%) and bioassay protocols (e.g., fixed cell lines for cytotoxicity) to reduce variability .
- Meta-Analysis : Compare crystallographic data (e.g., ’s pyrazole derivatives) to identify structural trends influencing reactivity or activity .
Q. What methods investigate target binding interactions for this compound?
- Methodological Answer :
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized kinase domains .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
- Structural Biology : Co-crystallize the compound with its target (e.g., EGFR kinase) for X-ray diffraction studies (2.0–2.5 Å resolution) to map binding poses .
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